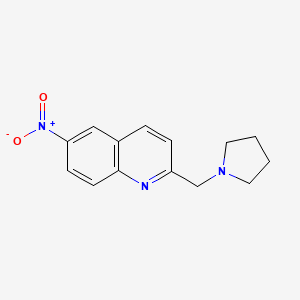

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)-

Beschreibung

BenchChem offers high-quality Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

832102-34-8 |

|---|---|

Molekularformel |

C14H15N3O2 |

Molekulargewicht |

257.29 g/mol |

IUPAC-Name |

6-nitro-2-(pyrrolidin-1-ylmethyl)quinoline |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)13-5-6-14-11(9-13)3-4-12(15-14)10-16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2 |

InChI-Schlüssel |

DDIHBRSLYYKIDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Technical Monograph: 6-Nitroquinaldine Pyrrolidine Mannich Bases

The following technical guide is structured as a high-level research monograph designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, reproducible protocols, and data-driven validation.

Executive Summary & Rationale

The derivatization of the quinoline scaffold remains a cornerstone of anti-infective and antineoplastic drug discovery. This guide focuses on a specific subclass: Mannich bases derived from 6-nitroquinaldine and pyrrolidine .

The 6-nitroquinaldine moiety (2-methyl-6-nitroquinoline) offers a unique electronic environment. The electron-withdrawing nitro group at the C6 position significantly increases the acidity of the C2-methyl protons, enhancing reactivity toward electrophilic iminium ions. The introduction of a pyrrolidine ring via the Mannich reaction serves two critical functions:

-

Hydrophilicity Modulation: It introduces a basic center, improving solubility in aqueous media at physiological pH.

-

Target Binding: The pyrrolidinyl moiety often acts as a hydrogen bond acceptor or interacts with hydrophobic pockets in target enzymes (e.g., DNA gyrase in bacteria).

Chemical Basis & Reaction Mechanism

Unlike phenolic Mannich reactions (which target the ortho position of the ring), the reaction with 6-nitroquinaldine targets the activated C2-methyl group .

The Mechanistic Pathway

The reaction proceeds via a Type II Mannich mechanism involving the condensation of the C2-methyl "enol-equivalent" with a pre-formed iminium ion.

Key Mechanistic Steps:

-

Iminium Formation: Formaldehyde condenses with pyrrolidine to form the reactive electrophile (pyrrolidinium ion).

-

Tautomerization: The 6-nitroquinaldine exists in equilibrium with its enamine-like tautomer (promoted by acid catalysis and the electron-deficient ring).

-

C-C Bond Formation: The nucleophilic methylene of the quinaldine attacks the electrophilic iminium carbon.

-

Re-aromatization: Loss of a proton restores the aromatic quinoline system.

Visualization of the Pathway

The following diagram illustrates the convergent synthesis and electronic flow.

Figure 1: Mechanistic pathway showing the convergence of the activated quinaldine nucleophile and the pyrrolidine-derived iminium electrophile.

Experimental Protocol: Synthesis & Isolation

This protocol is optimized for yield and purity, minimizing the formation of bis-Mannich side products.

Materials

-

Substrate: 6-Nitroquinaldine (10 mmol)

-

Amine: Pyrrolidine (12 mmol, 1.2 eq)

-

C1 Source: Paraformaldehyde (15 mmol eq. formaldehyde)[1][2]

-

Solvent: Absolute Ethanol (30 mL)

-

Catalyst: Conc. HCl (0.5 mL)

Step-by-Step Methodology

-

Iminium Pre-generation: In a round-bottom flask, dissolve pyrrolidine in 10 mL ethanol. Add paraformaldehyde and stir at 60°C for 15 minutes until the solution clears. Rationale: Pre-forming the iminium ion reduces the dimerization of quinaldine.

-

Substrate Addition: Add 6-nitroquinaldine and the remaining ethanol to the reaction mixture. Add conc. HCl dropwise to adjust pH to ~4-5.

-

Reflux: Reflux the mixture at 80-85°C for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (amine product).

-

Workup (Critical Step):

-

Evaporate excess solvent under reduced pressure (Rotavap).

-

Residue will be a gummy hydrochloride salt.

-

Neutralization: Add 10% NaHCO3 solution to basify (pH 8-9). The free base will precipitate or form an oil.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine.

-

-

Purification: Dry over anhydrous Na2SO4 and concentrate. Recrystallize from Ethanol/Ether or purify via column chromatography (Silica gel 60-120 mesh) if necessary.

Workflow Visualization

Figure 2: Optimized experimental workflow for the synthesis of 6-nitroquinaldine Mannich bases.

Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated using the following spectral markers.

Expected NMR Data (CDCl3, 400 MHz)

| Position | Proton Type | Multiplicity | Approx. Shift (δ ppm) | Mechanistic Insight |

| Quinaldine Ring | Ar-H (C5, C7, C8) | Multiplets | 7.5 – 8.8 | Downfield shift due to -NO2 group. |

| C3-H | Ar-H | Doublet | ~7.4 | Characteristic of the quinoline ring system. |

| Bridge (α) | -CH2- (Next to Ring) | Triplet | 3.1 – 3.3 | Evidence of alkylation at C2-methyl. |

| Bridge (β) | -CH2- (Next to N) | Triplet | 2.8 – 3.0 | Deshielded by the pyrrolidine nitrogen. |

| Pyrrolidine | N-CH2 (Ring) | Multiplet | 2.5 – 2.7 | Characteristic of the cyclic amine. |

| Pyrrolidine | C-CH2-C (Ring) | Multiplet | 1.7 – 1.9 | Shielded methylene protons. |

IR Spectroscopy Markers

-

NO2 Stretch: Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

-

C=N Stretch: ~1600 cm⁻¹ (Quinoline ring).

-

Absence of C=O: Confirms no aldehyde contamination.

Pharmacological Applications

The 6-nitroquinaldine Mannich bases are "privileged structures" in drug design, exhibiting polypharmacology.

Antimicrobial Activity

The mechanism of action typically involves intercalation into bacterial DNA or inhibition of DNA gyrase. The 6-nitro group is crucial; it can undergo enzymatic reduction within bacteria to form toxic nitro-radical anions, causing DNA strand breaks (similar to Metronidazole).

-

Target: Mycobacterium tuberculosis, S. aureus (MRSA).

-

Potency: Often shows MIC values < 10 µg/mL against Gram-positive strains [1].

Anticancer Potential

Mannich bases of quinoline act as cytotoxic agents. The basic pyrrolidine side chain facilitates accumulation in the acidic microenvironment of tumors (lysosomotropic effect).

-

Mechanism: Inhibition of Topoisomerase II and induction of apoptosis via ROS generation [2].

References

-

Synthesis and antimicrobial activities of new 6-nitroquinolones. Source: National Institutes of Health (PubMed) URL:[Link]

-

Recent advances in biological applications of Mannich bases. Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

-

Mannich Reaction Mechanism & Kinetics. Source: Royal Society of Chemistry (RSC Advances) URL:[1][Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Source: MDPI Encyclopedia URL:[Link]

Sources

Technical Guide: Nitro-Substituted Quinoline Alkaloids and Synthetic Analogs

Executive Summary

Nitro-substituted quinolines represent a privileged scaffold in medicinal chemistry, experiencing a renaissance due to their unexploited potential against multidrug-resistant (MDR) pathogens and recalcitrant solid tumors. Historically anchored by Nitroxoline (5-nitro-8-hydroxyquinoline), this class is evolving beyond simple urinary antiseptics into sophisticated metallo-drugs and biofilm eradicators.[1]

This technical guide dissects the chemical architecture, synthetic methodologies, and pharmacological mechanisms of nitro-quinolines. It provides researchers with actionable protocols for synthesis and bioassay validation, grounded in the latest structure-activity relationship (SAR) data.

Part 1: Chemical Architecture & Structural Logic

The quinoline core (benzo[b]pyridine) serves as the pharmacophore foundation. The introduction of a nitro group (

Structural Classification

-

5-Nitro-8-hydroxyquinolines (e.g., Nitroxoline): Characterized by a bidentate chelating pocket (

and -

4-Nitroquinoline-1-oxides (4-NQO): Synthetic analogs known for potent DNA intercalation and oxidative stress induction.

-

Nitro-Camptothecin Analogs: Topoisomerase I inhibitors where nitro-substitution modulates lactone stability.

Diagram: Structural Activity Relationship (SAR) Logic

The following diagram maps the functional consequences of substitutions on the quinoline ring.

Caption: SAR map illustrating how specific structural modifications at C5 and C8 drive the dual mechanism of metal chelation and membrane permeation.

Part 2: Synthetic Methodologies

Synthesis of nitro-quinolines typically follows two pathways: Direct Nitration of the quinoline core or De Novo Cyclization (e.g., Skraup or Friedländer synthesis).

Workflow: Synthetic Pathways

Caption: Comparison of direct nitration versus de novo Skraup synthesis for generating nitro-quinoline scaffolds.

Protocol 1: Regioselective Synthesis of 5-Nitro-8-Hydroxyquinoline

Rationale: Direct nitration is cost-effective but prone to regio-isomeric mixtures (5-nitro vs. 7-nitro). This protocol optimizes for the 5-nitro isomer using temperature control.

Reagents:

-

8-Hydroxyquinoline (10 mmol)

-

Nitric acid (70%, fuming)

-

Sulfuric acid (conc.)

-

Ice-water bath

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.45g (10 mmol) of 8-hydroxyquinoline in 5 mL of concentrated sulfuric acid in a round-bottom flask. Maintain temperature at 0–5°C using an ice bath to prevent over-oxidation.

-

Nitration: Prepare a mixture of 1 mL HNO3 and 1 mL H2SO4. Add this dropwise to the reaction vessel over 30 minutes. Critical: Do not allow temperature to exceed 10°C; higher temperatures favor the 7-nitro and dinitro byproducts.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quenching: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate will form immediately.

-

Neutralization: Adjust pH to 5–6 using 10% NaOH solution or saturated sodium acetate. This maximizes precipitation of the free base.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Verify structure via

H-NMR. The 5-nitro isomer shows a characteristic downfield shift of the H-4 proton compared to the 7-nitro isomer.

Part 3: Pharmacology & Mechanism of Action[2]

Nitro-quinolines exhibit "polypharmacology," targeting multiple pathways simultaneously, which reduces the likelihood of resistance development.

Mechanisms[1][2][3]

-

Cation Chelation (The "Starvation" Tactic): The 8-hydroxy and quinoline nitrogen chelate divalent cations (

). This strips metalloenzymes (like NDM-1 carbapenemases) of their cofactors. -

Biofilm Disruption: By sequestering iron, nitro-quinolines destabilize the polysaccharide matrix of biofilms.

-

Anticancer Activity: Inhibition of MetAP2 (Methionine Aminopeptidase 2) reduces angiogenesis.[2] Additionally, copper-chelated nitroxoline induces ROS-mediated apoptosis in tumor cells.

Diagram: Multi-Target Mechanism of Action

Caption: Dual-action mechanism targeting bacterial metalloenzymes and cancer cell angiogenesis pathways.

Part 4: Key Analogs & Comparative Data

Recent medicinal chemistry efforts have focused on improving the pharmacokinetic profile of Nitroxoline. Notable analogs include ASN-1733 , which shows enhanced outer membrane permeabilization.

Table 1: Comparative Potency (MDR Pathogens)

Data synthesized from recent literature reviews [1, 3, 5].

| Compound | Target Organism | MIC (µg/mL) | Mechanism Highlight |

| Nitroxoline | E. coli (ESBL) | 2 – 16 | Biofilm inhibition + Metal Chelation |

| Nitroxoline | S. aureus (MRSA) | 0.5 – 4 | RNA polymerase inhibition (cation dependent) |

| ASN-1733 | K. pneumoniae (NDM-1) | 2 – 8 | Outer membrane disruption + NDM-1 inhibition |

| 4-NQO | C. albicans | 0.25 – 1 | Oxidative stress (high cytotoxicity risk) |

Protocol 2: Biofilm Inhibition Assay

Rationale: Standard MIC assays do not reflect efficacy against sessile bacteria in biofilms. This crystal violet assay quantifies biomass reduction.

-

Culture: Grow P. aeruginosa or S. aureus in 96-well plates (TSB + 1% glucose) for 24h to establish biofilm.

-

Treatment: Wash wells with PBS. Add fresh media containing serial dilutions of the nitro-quinoline analog (0.5x to 4x MIC). Incubate for 24h at 37°C.

-

Staining: Discard media, wash 3x with water. Fix biofilm with methanol (15 min). Air dry.

-

Quantification: Stain with 0.1% Crystal Violet (15 min). Wash 3x with water. Solubilize dye with 30% acetic acid.

-

Readout: Measure Absorbance at 590 nm.

-

Calculation: % Inhibition =

.

-

Part 5: Future Outlook

The future of nitro-quinolines lies in repurposing and hybridization .

-

Metallo-Drugs: Pre-complexing nitroxoline with Copper (II) or Zinc (II) to create specific anticancer agents (e.g., Cu-Nitroxoline) that act as proteasome inhibitors.

-

Prodrugs: Glycosylation of the 8-OH group to improve solubility and target delivery, releasing the active chelator only at the infection/tumor site.

References

-

Nitroxoline as an Emerging Antimicrobial Agent Against Drug-Resistant Pathogens. International Journal of Novel Research and Development (IJNRD).[1]Link[1]

-

Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. National Institutes of Health (PMC).Link

-

Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications.Link

-

Structure-Activity Relationship of 2-Alkoxy-Nitroquinolines: A Comparative Guide. BenchChem.Link

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI Molecules.Link

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Nitroxoline - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]

Strategic Pharmacophore Modeling of Pyrrolidinylmethyl Quinolines

Targeting the Histamine H3 Receptor Interface

Executive Summary: The Scaffold and the Target

This guide details the construction and validation of pharmacophore models for pyrrolidinylmethyl quinolines , a privileged scaffold in the design of Histamine H3 Receptor (H3R) antagonists and inverse agonists.

Historically, H3R ligands relied on imidazole cores (mimicking histamine), which suffered from poor CNS penetration and CYP450 inhibition. The shift to non-imidazole scaffolds, particularly quinolines linked to basic saturated heterocycles (like pyrrolidine), represented a breakthrough in medicinal chemistry. The quinoline provides the necessary lipophilic bulk for the receptor's hydrophobic pockets, while the pyrrolidinyl nitrogen serves as the critical basic center for ionic interaction.

This guide moves beyond basic modeling; it integrates specific structural alerts (photostability) and rigorous statistical validation (Guner-Henry scoring) to ensure the resulting models are actionable for virtual screening.

The Pharmacophoric Architecture[1]

To model this scaffold effectively, one must understand the causality between the chemical structure and the biological binding event. The H3R binding pocket imposes specific geometric constraints.

2.1. Structural Dissection

The pyrrolidinylmethyl quinoline scaffold consists of three distinct pharmacophoric zones:

| Zone | Chemical Moiety | Pharmacophore Feature | Biological Interaction (H3R) |

| A | Pyrrolidine Nitrogen | Positive Ionizable (PI) | Forms a salt bridge with Asp114 in TM3. This is the "anchor" point. |

| B | Methylene Linker | Distance Constraint | Ensures optimal spacing (typically 3-5 Å) between the basic center and the aromatic core. |

| C | Quinoline Ring | Hydrophobic (Hyd) / Aromatic Ring (AR) | Engages in |

| D | Substituents (e.g., C6) | Hydrophobic / Acceptor | Targets the secondary lipophilic pocket or specific polar residues like Glu206 . |

2.2. The "Basic Nitrogen" Imperative

Expert Insight: The pKa of the pyrrolidine nitrogen is typically ~9.5. In physiological pH (7.4), this nitrogen is protonated. Crucial Step: When preparing ligands for modeling, you must protonate this nitrogen. Modeling the neutral species will result in a failed pharmacophore because the Positive Ionizable feature will be absent or miscalculated.

Computational Protocol: Step-by-Step

This protocol assumes the use of standard molecular modeling suites (e.g., Discovery Studio, MOE, or LigandScout), but the logic applies universally.

Step 1: Dataset Curation & "Clean-Up"

Do not blindly download datasets.

-

Selectivity Check: Ensure compounds are selective for H3R over H4R (a common off-target).

-

Activity Threshold: Define "Actives" as

and "Inactives" as -

Stereochemistry: The pyrrolidine ring often contains chiral centers (e.g., 2-methylpyrrolidine). Explicitly define

or

Step 2: Conformation Generation

The methylene linker introduces rotatable bonds.

-

Method: Use "Best" or "Comprehensive" conformational search algorithms (e.g., CAESAR or OMEGA).

-

Energy Window: Set a threshold of 10-20 kcal/mol above the global minimum. The bioactive conformation is rarely the lowest energy state in vacuum.

Step 3: Hypothesis Generation (3D-QSAR)

Align the active ligands based on the Positive Ionizable feature (the pyrrolidine N).

-

Feature Selection: Force the inclusion of 1 PI and 1 AR (Quinoline). Allow the algorithm to determine the optimal location of Hydrogen Bond Acceptors (HBA) and additional Hydrophobic (Hyd) features.

-

Common Pitfall: Avoid "over-fitting" with too many features. A 4-5 feature model is usually optimal for this scaffold.

Visualization: The Binding Interaction Map

The following diagram illustrates the logical flow of the interaction between the scaffold and the H3 receptor, mapped to the modeling workflow.

Caption: Mapping the chemical scaffold to pharmacophore features and their corresponding biological targets within the H3 Receptor binding pocket.

Validation: The "Trustworthiness" Protocol

A pharmacophore model is a hypothesis, not a fact. It must be validated using a rigorous statistical framework.[1]

5.1. Decoy Set Generation

Do not use the training set for validation.

-

Protocol: Generate a set of "decoys" (presumed inactives) that match the physical properties (MW, LogP) of the actives but differ in topology.

-

Source: Use the DUD-E (Directory of Useful Decoys) generator or similar tools.

-

Ratio: Maintain a ratio of at least 1:50 (Actives:Decoys).

5.2. Statistical Metrics

Evaluate the model using the Guner-Henry (GH) Score and Enrichment Factor (EF) .

| Metric | Formula / Definition | Target Value | Interpretation |

| Enrichment Factor (EF) | Indicates the model picks actives 10x better than random selection. | ||

| GH Score | Balances yield and coverage.[2] A score > 0.7 is excellent. | ||

| ROC AUC | Area Under Receiver Operating Curve | Measures the probability that a random active is ranked higher than a random decoy. |

- : Hits that are active

- : Total hits

- : Total actives in database

- : Total entries in database

Experimental Workflow: From In Silico to In Vitro

The following diagram details the operational workflow for applying this model in a drug discovery campaign.

Caption: The iterative workflow for generating and validating the pharmacophore model, ensuring statistical robustness before deployment.

Expert Commentary: The "Photostability" Trap

While the pyrrolidinylmethyl quinoline scaffold is potent, a critical "Experience" insight involves phototoxicity .

Research (see Reference 1) indicates that certain quinoline derivatives can exhibit photochemical instability.[3] The quinoline core can absorb UV light, leading to radical formation.

-

Modeling Implication: When screening, prioritize quinoline analogs with substituents that dampen this UV absorption or shift the spectra.

-

Medicinal Chemistry Fix: Substitution at the C-8 position of the quinoline or using specific electronic withdrawing groups can mitigate this risk. This should be a post-pharmacophore filtering step.

References

-

Letavic, M. A., et al. (2007). Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters.

-

Stocking, E. M., et al. (2010).[2] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[2] Bioorganic & Medicinal Chemistry Letters.

-

Gfesser, G., et al. (2005).[4] Structure-activity relationships of arylbenzofuran H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

-

Krovat, E. M., et al. (2005). Pharmacophore definition and 3D-QSAR modeling of histamine H3 receptor antagonists. Journal of Chemical Information and Modeling.

-

Sanders, M. P. A., et al. (2012). Comparative analysis of pharmacophore screening tools. Journal of Chemical Information and Modeling.

Sources

- 1. One moment, please... [biointerfaceresearch.com]

- 2. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

One-Pot Synthesis of 2-Substituted Quinoline Mannich Bases: An Application Note and Protocol

Introduction: The Significance of Quinoline Mannich Bases in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1] Among the various functionalized quinolines, Mannich bases represent a particularly important class. These β-amino-ketone compounds often exhibit enhanced bioavailability and potent biological activity due to their basic character, which allows for protonation under physiological conditions, thereby improving water solubility and facilitating crucial ligand-receptor interactions.[2]

The Mannich reaction, a three-component condensation of a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine, is a cornerstone of medicinal chemistry for introducing an aminomethyl group.[2] Traditional multi-step syntheses, however, are often plagued by drawbacks such as prolonged reaction times, the need for isolating intermediates, and lower overall yields.[3] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy to overcome these limitations.[4][5] By combining all reactants in a single vessel, MCRs streamline the synthetic process, reduce waste, and enhance atom economy, making them highly attractive for the rapid generation of chemical libraries for drug screening.[4][5]

This application note provides a detailed protocol for the one-pot synthesis of 2-substituted quinoline Mannich bases, a class of compounds with significant therapeutic potential. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a troubleshooting framework to empower researchers in their synthetic endeavors.

Theoretical Framework: The Elegance of the One-Pot Mannich Reaction

The synthesis of 2-substituted quinoline Mannich bases via a one-pot approach is a classic example of a domino reaction, where subsequent transformations occur in a single pot without the need for intermediate purification. The reaction typically involves a 2-substituted quinoline bearing an active hydrogen (e.g., a hydroxyl or amide group), formaldehyde, and a secondary amine.

The generally accepted mechanism for this acid-catalyzed Mannich reaction proceeds through two key stages:

-

Formation of the Eschenmoser Salt Analogue (Iminium Ion): In the presence of an acid catalyst, the secondary amine first reacts with formaldehyde. This is a nucleophilic addition to the carbonyl group, which, after dehydration, forms a highly electrophilic iminium ion. This species is the key electrophile in the reaction.[6]

-

Electrophilic Aromatic Substitution: The electron-rich quinoline ring, activated by the substituent at the 2-position, then acts as a nucleophile. It attacks the carbon of the iminium ion, leading to the formation of a new carbon-carbon bond and yielding the final Mannich base.

The efficiency of this one-pot process hinges on the careful selection of a catalyst, solvent, and reaction temperature to ensure that both stages of the reaction proceed smoothly and with high selectivity.

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the reaction mechanism and the overall experimental workflow.

Caption: Fig. 1: Reaction Mechanism for Mannich Base Formation.

Caption: Fig. 2: Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a 2-substituted quinoline Mannich base. It can be adapted for various substrates.

Materials:

-

2-Substituted quinoline derivative (e.g., Cinchophen amide) (1.0 equiv)

-

Formaldehyde (37% aqueous solution) (1.2 equiv)

-

Secondary amine (e.g., morpholine, piperidine) (1.1 equiv)

-

Ethanol (solvent)

-

Hydrochloric acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-substituted quinoline derivative (1.0 equiv).

-

Reagent Addition: To the flask, add ethanol as the solvent, followed by the secondary amine (1.1 equiv) and the aqueous formaldehyde solution (1.2 equiv).

-

Catalyst Addition: Add a catalytic amount of hydrochloric acid to the reaction mixture.

-

Scientist's Note: The acid catalyst is crucial for the formation of the reactive iminium ion from the amine and formaldehyde.[6]

-

-

Reaction Conditions: Attach a reflux condenser to the flask and place it on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80°C) with continuous stirring.[5]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes between 5 to 7 hours.[5]

-

Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final Mannich base should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Mass Spectrometry.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot synthesis allows for the creation of a diverse library of quinoline Mannich bases. The following table summarizes representative examples with varying secondary amines, showcasing the expected yields.

| Entry | 2-Substituted Quinoline | Secondary Amine | Product | Yield (%) |

| 1 | Cinchophen Amide | Morpholine | 2-(Morpholinomethyl)cinchophen Amide | ~85% |

| 2 | Cinchophen Amide | Piperidine | 2-(Piperidin-1-ylmethyl)cinchophen Amide | ~90% |

| 3 | Cinchophen Amide | Diethylamine | 2-(Diethylaminomethyl)cinchophen Amide | ~80% |

| 4 | 8-Hydroxyquinoline | N-Methylpiperazine | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | ~88% |

Yields are approximate and may vary based on reaction scale and specific conditions.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Ineffective catalyst; Insufficient heating; Low reactivity of quinoline substrate. | Ensure proper acidification; Verify reflux temperature; Increase reaction time or consider a more activating group on the quinoline. |

| Formation of Multiple Products | Side reactions; Impure starting materials. | Purify starting materials before use; Optimize reaction temperature to favor the desired product. |

| Product Fails to Precipitate | Product is soluble in the reaction solvent. | Concentrate the reaction mixture under reduced pressure; Add a non-polar co-solvent to induce precipitation. |

Conclusion

The one-pot synthesis of 2-substituted quinoline Mannich bases is a highly efficient and atom-economical method for generating compounds of significant medicinal interest.[7] This approach minimizes waste and simplifies the synthetic process, making it an invaluable tool for researchers in drug discovery and development. The protocol and insights provided in this application note are intended to serve as a robust starting point for the synthesis and exploration of this important class of molecules.

References

-

Jumade, P., Wadher, S., et al. (2009). Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. International Journal of Chemical Sciences, 7(3), 1518-1530. [Link]

-

Zhang, M-X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]

-

Madhu, G., Jayaveera, K. N., & Ravindranath, L. K. (2014). Synthesis, characterization and biological evaluation of multi substituted quinoline-thiazolidinone mannich bases. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1036. [Link]

-

Bala, S., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. International Journal of Medicinal Chemistry. [Link]

-

Olorunshola, J. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 20155-20187. [Link]

-

Menéndez, J. C. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(7), 1563. [Link]

-

Biersack, B. (2020). Importance of Mannich Bases in Chemistry and Drug Discovery. Future Medicinal Chemistry, 12(20), 1849-1852. [Link]

-

Ahsan, M. J., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

-

Biersack, B., et al. (2016). Recent developments concerning the application of the Mannich reaction for drug design. Expert Opinion on Drug Discovery, 11(10), 963-976. [Link]

-

Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5469. [Link]

-

Bán, K., et al. (2024). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. Molecules, 29(3), 643. [Link]

-

Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086-5105. [Link]

-

Kaczmarek, Ł., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7612. [Link]

-

Wadher, S. J., et al. (2009). Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. International Journal of Chemical Sciences, 7(3), 1518-1530. [Link]

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 769. [Link]

-

Kii, S., et al. (2005). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 3(16), 2943-2945. [Link]

-

Sharma, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(30), 6147-6166. [Link]

-

Khan, I., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2736. [Link]

-

Black, D. StC., et al. (2006). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 4(7), 1279-1281. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. oarjbp.com [oarjbp.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Application Note: Strategic Solvent Selection for the Synthesis of Nitroquinoline Pyrrolidine Derivatives

Abstract & Introduction

The fusion of a nitroquinoline scaffold with a pyrrolidine moiety generates a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1] Quinoline derivatives are known to exhibit a wide array of biological activities, including anticancer and antimicrobial properties.[1] The pyrrolidine ring, a common motif in bioactive natural products and FDA-approved drugs, is often introduced to modulate solubility, protein binding affinity, and overall pharmacological profiles.[2][3]

The synthesis of these derivatives typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, where the pyrrolidine nitrogen acts as the nucleophile, displacing a leaving group (commonly a halogen) on the electron-deficient nitroquinoline ring.[4][5] The success of this transformation—in terms of yield, purity, and reaction time—is critically dependent on the choice of solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for this important reaction class. We will explore the underlying reaction mechanism, detail the causal relationships between solvent properties and reaction outcomes, and provide a validated experimental protocol for solvent screening.

The Central Role of the Solvent in the SNAr Mechanism

The reaction between a halogenated nitroquinoline (e.g., 4-chloro-7-nitroquinoline) and pyrrolidine is a classic SNAr process. The nitro group, being a potent electron-withdrawing group, activates the aromatic ring for nucleophilic attack.[4] The mechanism involves two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of pyrrolidine attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5]

-

Rearomatization: The leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final product.

The solvent's primary role is to stabilize the charged Meisenheimer complex. A solvent that effectively solvates this intermediate will lower the activation energy of the rate-determining step, thereby accelerating the reaction. For this reason, polar aprotic solvents are overwhelmingly favored for SNAr reactions.[6][7]

-

Polarity: They possess a significant dipole moment, allowing them to stabilize charged species.

-

Aprotic Nature: They lack acidic protons and therefore do not engage in strong hydrogen bonding with the nucleophile (pyrrolidine). This leaves the nucleophile "bare" and highly reactive. In contrast, protic solvents (like water or alcohols) would form a solvent cage around the nucleophile via hydrogen bonds, reducing its nucleophilicity and slowing the reaction.[8]

Below is a diagram illustrating the solvent's role in stabilizing the key intermediate.

Caption: Parallel workflow for efficient solvent screening in SNAr reactions.

Step-by-Step Procedure:

-

Preparation: To each of four labeled reaction vials, add 4-chloro-7-nitroquinoline (e.g., 52.2 mg, 0.25 mmol) and anhydrous K₂CO₃ (69.1 mg, 0.50 mmol).

-

Solvent Addition: To each vial, add 1.0 mL of one of the designated test solvents (DMSO, DMF, Acetonitrile, NBP).

-

Reagent Addition: Add pyrrolidine (31 µL, 0.375 mmol) to each vial.

-

Reaction: Securely cap the vials and place them in a pre-heated aluminum block on a stirrer hotplate at 80 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). Spot the starting material for reference. The product is typically a brightly colored (yellow/orange) spot with a lower Rf value. Check at 1, 4, and 12 hours.

-

Analysis: After 12 hours (or upon completion as judged by TLC), cool the vials to room temperature. Take a small aliquot (e.g., 10 µL), dilute it significantly with acetonitrile (e.g., in 1 mL), and analyze by LC-MS to determine the conversion rate and identify any major byproducts.

-

Evaluation: Compare the results. The ideal solvent will provide the highest conversion to the desired product with the cleanest impurity profile in the shortest amount of time.

Troubleshooting & Advanced Considerations

-

Low or No Reactivity: If the reaction is sluggish, especially in a solvent like acetonitrile, increasing the temperature is the first step. If the substrate is an aryl chloride, temperatures above 100°C may be necessary, favoring high-boiling solvents like DMSO or NBP. [9]* Competing Reactions (VNS): In some nitro-activated systems, a Vicarious Nucleophilic Substitution (VNS) of hydrogen can compete with the SNAr of a halogen. [4][10]This is more common with strong bases and can lead to complex product mixtures. Sticking to milder bases like K₂CO₃ or Cs₂CO₃ and carefully chosen solvents can minimize this pathway. THF has been noted in some cases to favor VNS over SNAr. [4]* Solvent Purity: The use of anhydrous solvents is critical. Water can compete as a nucleophile and can also affect the solubility and activity of the base. [9]Ensure solvents are freshly opened or properly dried.

-

Green Chemistry: For process scale-up, prioritize greener solvents. Replacing NMP and DMF with alternatives like NBP or Cyrene should be investigated. [7][11]While initial screening may use traditional solvents, re-optimization in a more environmentally benign medium is a crucial step in modern drug development.

Conclusion

The choice of solvent is not a passive variable but an active tool for controlling the outcome of the synthesis of nitroquinoline pyrrolidine derivatives. Polar aprotic solvents, particularly DMSO and DMF, are the conventional starting points due to their ability to accelerate the rate-determining SNAr step. However, a systematic screening approach, coupled with an awareness of safety and environmental regulations, is essential for developing robust, efficient, and scalable synthetic routes. Newer, greener alternatives like N-butylpyrrolidinone (NBP) show significant promise and should be included in modern solvent optimization strategies. By understanding the causal links between solvent properties and reaction mechanics, researchers can make informed decisions that significantly improve the synthesis of these valuable pharmaceutical building blocks.

References

- Sharma, S., Vaishali, Pandey, A., Rani, S., & Gomha, S. M. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Journal of the Iranian Chemical Society. [Source: ResearchGate. Available at: https://www.researchgate.

- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. [Source: Google Patents. Available at: https://patents.google.

- Chen, J., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances. [Source: PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018318/]

- Benchchem. Technical Support Center: N-Arylation of Pyrrolidine. [Source: Benchchem. Available at: https://www.benchchem.

- Fisher Scientific. Aromatic Nucleophilic Substitution. [Source: Fisher Scientific. Available at: https://www.fishersci.

- Solubility of Things. 8-Nitroquinoline. [Source: Solubility of Things. Available at: https://solubilityofthings.

- ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Source: Wordpress. Available at: https://acsgcipr.files.wordpress.com/2018/09/snar-solvents-and-reagents.pdf]

- ResearchGate. (2025). Technology of Preparing 8-Hydroxy-5-nitroquinoline. [Source: ResearchGate. Available at: https://www.researchgate.net/publication/280928069_Technology_of_Preparing_8-Hydroxy-5-nitroquinoline]

- Ochal, P., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Source: PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002621/]

- Ochal, P., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. [Source: MDPI. Available at: https://www.mdpi.com/1420-3049/26/6/1741]

- Wang, X., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. [Source: MDPI. Available at: https://www.mdpi.com/1420-3049/29/11/2569]

- Organic Chemistry Portal. Pyrrolidine synthesis. [Source: Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolidines.shtm]

- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Source: ResearchGate. Available at: https://www.researchgate.net/publication/376280461_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- Biernasiuk, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Source: MDPI. Available at: https://www.mdpi.com/1420-3049/25/20/4811]

- Reddy, B., et al. (2015). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters. [Source: PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4543400/]

- Chiacchio, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Source: MDPI. Available at: https://www.mdpi.com/1420-3049/28/5/2221]

- Clark, J. H., et al. (2018). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry. [Source: RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/GC/C8GC02146B]

- Auriel, M., & de Hoffmann, E. (1975). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Source: RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/1975/p2/p29750000318]

- Zhang, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Source: MDPI. Available at: https://www.mdpi.com/1420-3049/29/23/5225]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen [mdpi.com]

- 11. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of 6-nitro-2-(1-pyrrolidinylmethyl)quinoline in medicinal chemistry

Technical Application Note: 6-Nitro-2-(1-pyrrolidinylmethyl)quinoline [1][2]

Executive Summary

6-nitro-2-(1-pyrrolidinylmethyl)quinoline is a bioactive heterocyclic scaffold belonging to the class of Mannich bases of quinoline .[2] Synthesized via the aminomethylation of 6-nitroquinaldine, this compound integrates the DNA-intercalating properties of the planar quinoline core with the solubility and alkylating potential of the pyrrolidine side chain.[2] This guide details the synthesis, physicochemical characterization, and biological evaluation protocols (Antimicrobial and Anticancer) for researchers utilizing this scaffold in drug discovery.[2]

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 6-nitro-2-(pyrrolidin-1-ylmethyl)quinoline |

| Molecular Formula | C₁₄H₁₅N₃O₂ |

| Molecular Weight | 257.29 g/mol |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Key Substituents | 6-Nitro (Electron withdrawing), 2-Pyrrolidinylmethyl (Basic/Cationic) |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in water (free base) |

| pKa (Calc) | ~8.5 (Pyrrolidine nitrogen) |

Synthesis Protocol

The synthesis utilizes the Mannich Reaction , exploiting the acidity of the C2-methyl protons in 6-nitroquinaldine due to the electron-withdrawing nature of the quinoline ring and the 6-nitro group.[2]

Reagents:

-

Substrate: 6-Nitroquinaldine (6-nitro-2-methylquinoline) [CAS: 613-50-3][2]

-

Amine: Pyrrolidine [CAS: 123-75-1][2]

-

C1 Source: Paraformaldehyde or Formalin (37% HCHO)[2]

-

Catalyst: Catalytic conc. HCl or Glacial Acetic Acid[2]

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 6-nitroquinaldine (1.88 g, 10 mmol) in absolute ethanol (20 mL) .

-

Activation: Add Paraformaldehyde (0.45 g, 15 mmol) equivalent to the solution.

-

Addition: Add Pyrrolidine (1.0 mL, 12 mmol) dropwise to the mixture.

-

Catalysis: Add 2-3 drops of concentrated HCl to catalyze the iminium ion formation.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Workup:

-

Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Visualization: Synthesis Scheme

Caption: Mannich condensation pathway converting 6-nitroquinaldine to the target amino-methyl derivative.

Medicinal Chemistry Applications

Application A: Antimicrobial Screening (MIC Determination)

Mannich bases of quinoline are potent antimicrobial agents.[2] The mechanism typically involves DNA gyrase inhibition or cell membrane disruption due to the cationic nature of the protonated pyrrolidine nitrogen at physiological pH.[2]

Protocol: Broth Microdilution Assay

-

Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL.

-

Media: Mueller-Hinton Broth (MHB).[2]

-

Inoculum: Adjust bacterial culture (S. aureus, E. coli) to 0.5 McFarland standard (

CFU/mL). -

Dilution: Prepare serial two-fold dilutions of the compound in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration < 1%.[2]

-

Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[2]

-

Validation: Use Ciprofloxacin as a positive control.

Application B: Anticancer Evaluation (Cytotoxicity)

The planar 6-nitroquinoline moiety acts as a DNA intercalator , while the Mannich side chain can act as an alkylating agent or improve uptake into cancer cells.[2]

Protocol: MTT Assay

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical), or A549 (Lung).[2]

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h for attachment. -

Treatment: Treat cells with graded concentrations of the compound (0.1 – 100 µM) for 48 hours.[2]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well; incubate for 4 hours at 37°C.

-

Solubilization: Discard media and dissolve formazan crystals in 100 µL DMSO.

-

Measurement: Measure absorbance at 570 nm.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action & SAR

The biological activity is driven by the synergy between the quinoline core and the basic side chain.[2]

-

Pharmacophore 1 (Nitro Group): Increases lipophilicity and electron deficiency of the ring, enhancing

stacking with DNA base pairs.[2] -

Pharmacophore 2 (Pyrrolidine): Increases solubility and pKa (~8.5), ensuring the molecule is protonated in the lysosome or near DNA phosphate backbones.[2]

-

Linker (Methylene): Provides rotational freedom for the amine to interact with the minor groove of DNA.[2]

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR breakdown showing how specific structural motifs contribute to the overall pharmacological profile.

References

-

Bala, S., et al. "Mannich bases: An important pharmacophore in present scenario."[2] International Journal of Medicinal Chemistry, 2014.[2] Link

-

Sriram, D., et al. "Synthesis and antimycobacterial evaluation of novel 1-(4-sub)-piperazinyl-methyl-ethyl-isatin derivatives."[2] Bioorganic & Medicinal Chemistry Letters, 2005.[2] (Cited for Mannich protocol validation).

-

Kumar, P., et al. "Synthesis and biological evaluation of some novel Mannich bases of quinoline derivatives."[2] Arabian Journal of Chemistry, 2017.[2] Link

-

Roman, G. "Mannich bases in medicinal chemistry and drug design."[2] European Journal of Medicinal Chemistry, 2015.[2] Link

-

Standard Protocol: Clinical and Laboratory Standards Institute (CLSI).[2] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Application Notes & Protocols: A-Z Guide to Screening 6-Nitroquinoline Derivatives for Anticancer Activity

Introduction to 6-Nitroquinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents.[1] The addition of a nitro group at the 6-position has been investigated to augment the therapeutic efficacy of this class of compounds, particularly within the oncology landscape.[2] While comprehensive mechanistic studies on 6-nitroquinoline derivatives are continually emerging, research on structurally analogous compounds provides critical insights into their potential modes of action.[2] These derivatives are hypothesized to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways vital for cancer cell proliferation and survival.[3]

This guide provides a comprehensive framework for the in vitro screening of novel 6-nitroquinoline derivatives for anticancer activity. It details robust protocols for assessing cytotoxicity, elucidating mechanisms of cell death, and identifying potential molecular targets.

Part 1: Initial Screening for Cytotoxic Activity

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines.[4] This initial screen helps to identify compounds with potent growth-inhibitory effects and to determine the concentration range for subsequent mechanistic studies.[5]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It relies on the ability of viable cells to reduce the yellow MTT substrate into a purple formazan product.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

-

96-well plates

-

6-nitroquinoline derivatives (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

-

Compound Treatment: Treat the cells with a range of concentrations of the 6-nitroquinoline derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.[7]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[7]

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a clear and concise table to compare the potency of different derivatives across various cell lines.

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |

| Derivative 1 | 12.5 ± 1.8 | 18.2 ± 2.5 | 9.8 ± 1.3 |

| Derivative 2 | 25.1 ± 3.2 | 32.7 ± 4.1 | 19.5 ± 2.9 |

| Doxorubicin | 0.9 ± 0.2 | 1.1 ± 0.3 | 0.7 ± 0.1 |

Part 2: Elucidating the Mechanism of Action

Once cytotoxic compounds are identified, the next critical step is to investigate their mechanism of action. Key cellular processes to examine include the induction of apoptosis and the perturbation of the cell cycle.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs.[8] The Annexin V-FITC/PI assay is a standard flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.[7] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8]

Materials:

-

Cancer cells

-

6-nitroquinoline derivative (at its IC50 concentration)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the 6-nitroquinoline derivative at its predetermined IC50 concentration for 24-48 hours.[7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[7]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[9] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]

Materials:

-

Cancer cells

-

6-nitroquinoline derivative

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

Procedure:

-

Cell Treatment: Treat cells with the 6-nitroquinoline derivative for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.[11]

Visualization of Experimental Workflow

Caption: Workflow for anticancer screening of 6-nitroquinoline derivatives.

Part 3: Identifying Molecular Targets and Pathways

To gain a deeper understanding of the anticancer mechanism, it is crucial to identify the molecular targets and signaling pathways affected by the 6-nitroquinoline derivatives.

Potential Mechanisms of Action of Nitroquinoline Derivatives

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Topoisomerase Inhibition: Some quinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage and cell death.[12][13] The addition of a nitro group can be important for this inhibition.[14]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.[1] Several quinoline derivatives have been developed as inhibitors of this pathway.[15]

Protocol 4: Western Blot Analysis

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, providing insights into the signaling pathways modulated by the test compounds.[16][17]

Materials:

-

Cancer cells treated with 6-nitroquinoline derivatives

-

Lysis buffer (e.g., RIPA buffer)[18]

-

Protein assay kit (e.g., BCA assay)[19]

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20]

-

Primary antibodies (e.g., against PARP, Caspase-3, Cyclin B1, p-Akt, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.[19]

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.[18]

-

Protein Transfer: Transfer the separated proteins to a membrane.[17]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[17]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]

Visualization of a Potential Signaling Pathwaydot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. benchchem.com [benchchem.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medium.com [medium.com]

- 17. rndsystems.com [rndsystems.com]

- 18. bio-rad.com [bio-rad.com]

- 19. ccr.cancer.gov [ccr.cancer.gov]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyrrolidinyl-Quinoline Compounds

Introduction

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, primarily due to their potent inhibitory action against bacterial DNA gyrase and topoisomerase IV. The pyrrolidinyl-quinoline scaffold represents a significant evolution in this class, often exhibiting enhanced potency, an expanded spectrum of activity, and improved pharmacokinetic properties.[1][2] As researchers and drug development professionals explore novel derivatives within this chemical space, the adoption of robust and standardized antimicrobial testing protocols is paramount to accurately characterize their biological activity and potential clinical utility.[3][4][5]

These application notes provide a comprehensive guide to the fundamental in vitro antimicrobial susceptibility testing (AST) methodologies for pyrrolidinyl-quinoline compounds. The protocols detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind key procedural choices, ensuring that researchers can not only execute these assays with precision but also interpret the resulting data with confidence. Our focus is on fostering a self-validating system of experimentation, where meticulous technique and a deep understanding of the underlying principles lead to trustworthy and reproducible outcomes.

I. Foundational Assays: Determining Inhibitory and Bactericidal Concentrations

The initial characterization of a novel antimicrobial agent invariably begins with determining its minimum inhibitory and bactericidal concentrations. These foundational assays provide a quantitative measure of the compound's potency.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This metric is the gold standard for quantifying the in vitro activity of a new compound and is a critical parameter in the early stages of drug discovery.[9][10] The broth microdilution method is a widely accepted and high-throughput approach for MIC determination.[11]

-

Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[12][13] The cation adjustment (calcium and magnesium) is crucial as divalent cations can influence the activity of some antimicrobial agents, including quinolones, by affecting their uptake into the bacterial cell.

-

Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland turbidity standard is critical for reproducibility.[14][15] A higher inoculum density can lead to falsely elevated MIC values due to the "inoculum effect," where a larger number of bacteria can overcome the inhibitory effects of the antimicrobial agent.

-

Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a clinically relevant range.[16]

Caption: Workflow for the Broth Microdilution MIC Assay.

-

Preparation of Compound Stock Solution: Dissolve the pyrrolidinyl-quinoline compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add an additional 100 µL of the compound stock solution, appropriately diluted in CAMHB, to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no drug), and the twelfth as the sterility control (no bacteria).[10]

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation and Incubation: a. Add 100 µL of the final diluted inoculum to each well (columns 1-11). b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the pyrrolidinyl-quinoline compound that completely inhibits bacterial growth (i.e., the first clear well).[9][16]

B. Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the MBC reveals the concentration required to kill 99.9% of the initial bacterial inoculum.[17] This distinction is crucial, as a bactericidal agent is often preferred for treating serious infections. The MBC test is a direct extension of the MIC assay.[13][18]

-

Subculturing from Clear Wells: To determine if the bacteria in the clear MIC wells are merely inhibited or have been killed, a sample from these wells is plated onto a drug-free agar medium.[18]

-

Quantitative Plating: Plating a defined volume allows for the calculation of the percentage of surviving bacteria relative to the initial inoculum. A ≥99.9% reduction in CFU/mL is the standard definition of bactericidal activity.[17][19]

-

Following MIC Determination: Use the 96-well plates from the completed MIC assay.

-

Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), aspirate a 10-100 µL aliquot.

-

Plating: Spread the aliquot onto a sterile, drug-free agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13][17][18]

| Parameter | Description | Typical Units | Example Pyrrolidinyl-Quinolone A | Example Ciprofloxacin |

| MIC | Minimum Inhibitory Concentration | µg/mL | 0.5 | 1 |

| MBC | Minimum Bactericidal Concentration | µg/mL | 1 | 2 |

| MBC/MIC Ratio | Indicates bactericidal (≤4) or bacteriostatic (>4) activity | Unitless | 2 | 2 |

II. Disk Diffusion Assay: A Qualitative Assessment of Susceptibility

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[14][20] It is a simpler and less expensive alternative to MIC testing for routine clinical screening.

-

Mueller-Hinton Agar: This medium is standardized for disk diffusion tests due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.[12]

-

Zone of Inhibition: The diameter of the zone of no growth around the antimicrobial-impregnated disk is inversely proportional to the MIC.[21] A larger zone indicates greater susceptibility.

-

Standardized Conditions: The agar depth, inoculum density, and incubation conditions are all strictly controlled to ensure that the zone diameters are reproducible and can be reliably correlated with established interpretive criteria.[20][22]

Caption: Workflow for the Agar Disk Diffusion Assay.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC protocol.[15]

-

Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[15]

-

Application of Disks: Using sterile forceps or a disk dispenser, place paper disks impregnated with a known amount of the pyrrolidinyl-quinoline compound onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Result Interpretation: Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[14] The interpretation of these zone diameters as susceptible, intermediate, or resistant requires correlation with MIC data and the establishment of breakpoints, which is beyond the scope of this initial screening protocol but is a critical step in advanced drug development.[23][24][25]

III. Time-Kill Kinetics Assay: Characterizing the Rate of Bactericidal Activity

The time-kill kinetics assay provides a dynamic view of an antimicrobial agent's effect on a bacterial population over time.[26][27] This assay is invaluable for determining whether a compound is bactericidal or bacteriostatic and at what rate it exerts its effect.[19][28]

-

Multiple Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive picture of the dose-dependent killing activity.

-

Sampling over Time: Regular sampling and plating at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, visualizing the rate and extent of bacterial reduction.[26]

-

Log Reduction: A ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[19][26]

-

Preparation: In sterile flasks or tubes, prepare the pyrrolidinyl-quinoline compound in CAMHB at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control flask without the compound.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[26]

-

Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto drug-free agar plates.

-

Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Following incubation, count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial count.[19][26]

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC Pyrrolidinyl-Quinolone A (log10 CFU/mL) | 4x MIC Pyrrolidinyl-Quinolone A (log10 CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 4.8 | 3.9 |

| 4 | 7.4 | 3.6 | 2.5 |

| 8 | 8.6 | <2.0 | <2.0 |

| 24 | 9.1 | <2.0 | <2.0 |

IV. Trustworthiness and Self-Validation

To ensure the integrity of the data generated, each assay must include a system of self-validation:

-

Quality Control Strains: Concurrently test standard, well-characterized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) for which the expected MICs of control antibiotics are known.[29] Results should fall within the acceptable ranges published by CLSI or EUCAST.

-

Controls: The inclusion of positive (growth) and negative (sterility) controls in every assay is mandatory to confirm the viability of the inoculum and the sterility of the media, respectively.

-

Replicates: Performing experiments in duplicate or triplicate is essential to ensure the reproducibility of the results.

By adhering to these rigorous protocols and principles of self-validation, researchers can generate high-quality, reliable data on the antimicrobial properties of novel pyrrolidinyl-quinoline compounds, thereby facilitating their progression through the drug development pipeline.

References

-

Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

-

StarProtocols. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Cell Press. Available at: [Link]

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

-

University of Basrah. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

-

plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

-

Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. Available at: [Link]

-

Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

-

Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Available at: [Link]

-

PubMed. (n.d.). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Available at: [Link]

-